molecular formula C8H18Cl2N2OS B13466485 rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride

rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride

Cat. No.: B13466485
M. Wt: 261.21 g/mol
InChI Key: LLZMPAHRIWZIEA-HGWJKKFKSA-N
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Description

(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique thieno[3,4-c]pyrrol structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrrol core, followed by the introduction of the imino and dimethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride stands out due to its unique thieno[3,4-c]pyrrol structure, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C8H18Cl2N2OS

Molecular Weight

261.21 g/mol

IUPAC Name

(3aR,6aS)-2-imino-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole 2-oxide;dihydrochloride

InChI

InChI=1S/C8H16N2OS.2ClH/c1-7-3-10-4-8(7,2)6-12(9,11)5-7;;/h9-10H,3-6H2,1-2H3;2*1H/t7-,8+,12?;;

InChI Key

LLZMPAHRIWZIEA-HGWJKKFKSA-N

Isomeric SMILES

C[C@]12CNC[C@]1(CS(=N)(=O)C2)C.Cl.Cl

Canonical SMILES

CC12CNCC1(CS(=N)(=O)C2)C.Cl.Cl

Origin of Product

United States

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